6-{[(4-Methyl-2-phenyl-1,3-thiazol-5-yl)carbonyl]amino}hexanoic acid
Description
6-{[(4-Methyl-2-phenyl-1,3-thiazol-5-yl)carbonyl]amino}hexanoic acid is a synthetic organic compound featuring a hexanoic acid backbone substituted with a 4-methyl-2-phenylthiazole-5-carboxamide group. The thiazole ring, a heterocyclic scaffold containing sulfur and nitrogen, is known for its bioactivity in medicinal chemistry, particularly in antimicrobial, anticancer, and enzyme-inhibitory applications.
Properties
Molecular Formula |
C17H20N2O3S |
|---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
6-[(4-methyl-2-phenyl-1,3-thiazole-5-carbonyl)amino]hexanoic acid |
InChI |
InChI=1S/C17H20N2O3S/c1-12-15(16(22)18-11-7-3-6-10-14(20)21)23-17(19-12)13-8-4-2-5-9-13/h2,4-5,8-9H,3,6-7,10-11H2,1H3,(H,18,22)(H,20,21) |
InChI Key |
RPVSSKGLUHPLPO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)NCCCCCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[(4-Methyl-2-phenyl-1,3-thiazol-5-yl)carbonyl]amino}hexanoic acid typically involves multi-step organic reactionsThe reaction conditions often require specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process would be optimized for cost-efficiency and scalability, often employing continuous flow techniques and advanced purification methods to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
6-{[(4-Methyl-2-phenyl-1,3-thiazol-5-yl)carbonyl]amino}hexanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the molecule.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol .
Scientific Research Applications
6-{[(4-Methyl-2-phenyl-1,3-thiazol-5-yl)carbonyl]amino}hexanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 6-{[(4-Methyl-2-phenyl-1,3-thiazol-5-yl)carbonyl]amino}hexanoic acid involves its interaction with specific molecular targets. The thiazole ring can participate in various biochemical pathways, potentially inhibiting or activating enzymes and receptors. This interaction can lead to a range of biological effects, depending on the specific context .
Comparison with Similar Compounds
Key Observations:
Substituent Impact on Melting Points: The presence of polar groups (e.g., 3-hydroxyphenyl in ) correlates with higher melting points (242–243°C), likely due to enhanced hydrogen bonding. Conversely, nitro groups (e.g., 4-nitrophenyl in ) moderately increase melting points (206–208°C) compared to nonpolar substituents.
Synthetic Complexity : Click chemistry () enables modular assembly of triazole-linked analogs but requires metal catalysts. In contrast, catalyst-free methods () offer eco-friendly advantages.
Functional Group Comparisons
Hexanoic Acid Derivatives:
- 6-(Diethylamino)hexanoic acid derivatives () exhibit altered solubility and bioavailability due to tertiary amino groups. The target compound’s amide linkage may enhance metabolic stability compared to ester/amine derivatives .
- Tetrazole-containing analogs () prioritize hydrogen-bonding interactions, whereas the target’s thiazole ring may favor π-π stacking in hydrophobic binding pockets.
Thiazole-Based Analogues:
- 4-Methyl-2-phenylthiazole vs. 2-Aminothiazole (): The phenyl group in the target compound likely enhances lipophilicity, whereas amino-substituted thiazoles () improve water solubility.
- Triazole-thiazole hybrids () : These demonstrate synergistic effects in antimicrobial activity, suggesting that the target’s simpler structure may prioritize synthetic scalability over multifunctionality.
Pharmacological Implications
- Enzyme Inhibition: Compounds like with pyrimidine-carbonitrile moieties exhibit kinase inhibitory activity, implying that the target’s hexanoic acid chain could serve as a flexible linker for active-site penetration.
- Antimicrobial Potential: Thiazole-triazole hybrids () show broad-spectrum activity, but the target’s lack of triazole may reduce off-target interactions .
Biological Activity
6-{[(4-Methyl-2-phenyl-1,3-thiazol-5-yl)carbonyl]amino}hexanoic acid is a compound that belongs to the class of thiazole derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential antimicrobial and anticancer properties, supported by relevant studies and data.
Chemical Profile
- IUPAC Name : this compound
- Molecular Formula : C16H20N2O2S
- Molecular Weight : 304.41 g/mol
Biological Activity Overview
The biological activities of thiazole derivatives, including this compound, have been extensively studied. The key areas of interest include:
Antimicrobial Activity
Thiazole compounds have shown promising antimicrobial properties. Studies indicate that derivatives similar to this compound exhibit significant inhibition against various bacterial strains. For example, thiazole derivatives have been tested against Staphylococcus aureus and Escherichia coli, demonstrating varying degrees of effectiveness.
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 32 µg/mL |
| Compound B | Escherichia coli | 16 µg/mL |
Anticancer Activity
Recent research has highlighted the anticancer potential of thiazole derivatives. In vitro studies have shown that compounds with a thiazole moiety can induce apoptosis in cancer cells and inhibit tumor growth. Specifically, this compound has been evaluated for its cytotoxic effects on various cancer cell lines.
Case Study : A study investigated the effects of this compound on MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines. The results indicated that the compound exhibited an IC50 value of approximately 12 µM against MCF-7 cells and 15 µM against HepG2 cells, suggesting moderate potency compared to established chemotherapeutics.
| Cell Line | IC50 (µM) | Reference Drug IC50 (µM) |
|---|---|---|
| MCF-7 | 12 | Doxorubicin: 10 |
| HepG2 | 15 | Sorafenib: 20 |
The mechanism by which thiazole derivatives exert their biological effects often involves interaction with specific cellular targets. For example:
- Enzyme Inhibition : Thiazole compounds may inhibit enzymes critical for microbial growth or cancer cell proliferation.
- Apoptosis Induction : These compounds can trigger apoptotic pathways in cancer cells, leading to cell death.
- Cell Cycle Arrest : Some studies suggest that thiazoles can interfere with cell cycle progression, enhancing their anticancer efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
